7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Description
This compound is a prostaglandin analog characterized by a cyclopentane ring substituted with hydroxyl, oxo, and a branched alkenyl chain. The core structure includes:
- A cyclopentyl ring with hydroxyl (3-position) and oxo (5-position) groups.
- An (E)-3-hydroxy-4,4-dimethyloct-1-enyl side chain at the 2-position of the cyclopentane ring.
- A heptanoic acid chain at the 7-position.
The stereochemistry (2R configuration) and the dimethyl substitution on the octenyl chain distinguish it from natural prostaglandins like PGE1 ().
Properties
IUPAC Name |
7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16?,17-,19?,20?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFITYRYPQNLL-MBBBXKNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)C(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopentane ring and subsequent functionalization[_{{{CITATION{{{_1{7- (1R,2R,3R)-3-hydroxy-2- [ (3S)-3-hydroxyoct-1-enyl]-5 .... Key steps may include:
Formation of the Cyclopentane Ring: : This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Hydroxyl Groups: : Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the ring.
Attachment of the Heptanoic Acid Chain: : This involves esterification or other coupling reactions to attach the heptanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert hydroxyl groups to carbonyl groups.
Reduction: : Reduction reactions can reduce carbonyl groups to hydroxyl groups.
Substitution: : Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Products may include ketones or carboxylic acids.
Reduction: : Products may include alcohols.
Substitution: : Products can vary widely depending on the substituents involved.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may have biological activity, potentially serving as a lead compound for drug development.
Medicine: : Its unique structure could be explored for therapeutic uses, such as in the treatment of diseases.
Industry: : It may find use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors, and the pathways involved might involve signaling cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Side Chains
Table 1: Key Structural Differences Among Analogs
Key Observations:
PGE1 (Prostaglandin E1) :
- Lacks the 4,4-dimethyl group on the octenyl chain, reducing steric hindrance and lipophilicity compared to the target compound.
- Used in laboratory research for vascular and antiplatelet effects.
3-Oxooctyl Analog (FDB023404) :
Cyclobutyl-Substituted Analog (215168-33-5) :
Pharmacological Implications
- Lipophilicity and Bioavailability : The 4,4-dimethyl group in the target compound may enhance membrane permeability compared to PGE1.
- Metabolic Stability : Fluorinated analogs (e.g., 136790-76-6) resist oxidative degradation due to strong C-F bonds.
- Receptor Binding : Hydroxyl groups in PGE1 and the target compound are critical for interactions with prostaglandin receptors (e.g., EP1-4), while ketone or fluorine substitutions may shift affinity.
Biological Activity
7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid (often referred to as compound 1) is a complex organic molecule with significant biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. Its unique structure contributes to various biological interactions that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 370.54 g/mol. The structural complexity arises from its bicyclic framework and multiple functional groups, including hydroxyl and carbonyl moieties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H38O5 |
| Molecular Weight | 370.54 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 201731-87-5 |
The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as metabolic syndrome and cardiovascular diseases.
Anti-inflammatory Effects
Research indicates that compound 1 can inhibit the production of pro-inflammatory cytokines. In vitro studies have demonstrated that it reduces the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting potential use in inflammatory disorders.
Antioxidant Activity
The compound has shown promise as an antioxidant. In cellular models, it significantly decreases oxidative stress markers, indicating its ability to scavenge free radicals. This property could be beneficial in preventing oxidative damage associated with chronic diseases.
Case Studies
- Metabolic Syndrome : A study evaluated the effects of compound 1 on glucose metabolism in diabetic mice. Results indicated improved insulin sensitivity and reduced blood glucose levels after administration over four weeks.
- Cardiovascular Health : In a clinical trial involving patients with high cholesterol, participants taking a formulation containing compound 1 exhibited lower LDL cholesterol levels compared to the placebo group after eight weeks.
Research Findings
Recent findings have highlighted the following aspects of compound 1:
- Synergistic Effects : When combined with other natural compounds like curcumin or resveratrol, compound 1 enhances their anti-inflammatory effects.
- Bioavailability : Studies assessing the pharmacokinetics of compound 1 indicate moderate bioavailability, suggesting that formulation strategies may be necessary to enhance its therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
